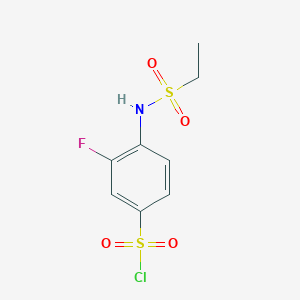

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride

Description

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a benzene ring substituted with an ethanesulfonamido group (-SO₂NHCH₂CH₃) at the 4-position and a fluorine atom at the 3-position. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQFAIJWYLDDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-3-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition . This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of structurally related sulfonyl chlorides, based on the provided evidence:

Structural and Reactivity Analysis:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s fluorine atom (3-position) and sulfonamido group enhance electron withdrawal, similar to 3-chloro-4-fluorobenzenesulfonyl chloride . This contrasts with 4-bromo-2-methoxybenzene-1-sulfonyl chloride, where the methoxy group (electron-donating) may reduce electrophilicity at the sulfonyl chloride center . Heterocyclic vs.

Steric Considerations :

- The ethanesulfonamido group in the target compound introduces greater steric hindrance than smaller substituents like chloro or methoxy groups. This may slow nucleophilic substitution reactions compared to less hindered analogs like 3-chloro-4-fluorobenzenesulfonyl chloride .

Purity and Synthetic Accessibility :

- High-purity sulfonyl chlorides (e.g., 99.5% for 5-(trifluoromethyl)pyridine-3-sulfonyl chloride ) suggest advanced purification techniques, which may be relevant for the target compound’s synthesis.

Applications :

- Halogenated derivatives (e.g., bromo, chloro) are often used in cross-coupling reactions, while sulfonamido groups are pivotal in drug design. The target compound’s dual functionality could make it valuable in medicinal chemistry.

Notes on Limitations and Further Research

- Data Gaps : Specific data for 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride (e.g., CAS, exact molecular weight) are absent in the provided evidence. Properties discussed are inferred from structural analogs.

- Contradictions : Discrepancies in CAS entries (e.g., 4-bromo-2-methoxybenzene-1-sulfonyl chloride’s CAS listed as "285.55," which overlaps with its molecular weight ) highlight the need for verification from primary sources.

- Future Directions : Experimental studies comparing hydrolysis rates, stability under storage, and reactivity in sulfonamide formation would further clarify the target compound’s utility.

Biological Activity

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1016711-12-8) is a sulfonamide derivative characterized by its unique molecular structure which includes both sulfonyl and fluorine functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C8H9ClFNO4S2

- Molecular Weight : 301.75 g/mol

- IUPAC Name : 4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride

The compound is synthesized through the reaction of 4-amino-3-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions. It exhibits high reactivity due to the sulfonyl chloride group, enabling it to participate in various chemical reactions including nucleophilic substitutions, hydrolysis, and redox reactions .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, thereby affecting metabolic pathways.

- Protein Modification : It may alter the structure and function of proteins, impacting cellular signaling and function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.

- Anti-inflammatory Properties : The compound may influence inflammatory pathways, although detailed studies are required to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonamide derivatives similar to this compound:

-

Enzyme Inhibition Studies :

- A study demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase, a crucial enzyme in many physiological processes. The mechanism involved covalent modification at the enzyme's active site.

- Antimicrobial Efficacy :

-

Cell Proliferation Assays :

- In vitro studies have indicated that certain sulfonamide compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Trifluoromethylbenzenesulfonyl chloride | Trifluoromethyl group | Antimicrobial |

| 4-Methylbenzenesulfonyl chloride | Methyl group | Enzyme inhibition |

| 3-Fluorobenzenesulfonyl chloride | Fluoro group | Anticancer properties |

This table highlights the diversity in biological activities based on structural variations within sulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.